4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860935
InChI: InChI=1S/C9H12ClN3O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13)
SMILES:
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15860935

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine -

Specification

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 4-chloro-6-(oxan-4-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C9H12ClN3O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13)
Standard InChI Key OGEAKXBZLPCVNB-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C2=CC(=NC(=N2)N)Cl

Introduction

4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. It features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at position 4, and a tetrahydro-2H-pyran-4-yl group at position 6. This unique structure contributes to its potential biological activities and applications in medicinal chemistry .

Chemical Reactivity

The compound can undergo various chemical reactions, including oxidation with reagents like potassium permanganate and substitution reactions with nucleophiles.

Synthesis and Preparation

The synthesis of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine typically involves multiple steps, which may vary based on desired yield and purity. Optimization is often required for industrial applications.

Biological Activity

Compounds with similar structures are often explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the tetrahydro-2H-pyran group may enhance solubility and bioavailability, making it a candidate for further biological evaluation.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its mechanism of action. These studies assess how the compound interacts with specific enzymes, receptors, or proteins within biological systems. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation and pain signaling pathways.

Comparison with Similar Compounds

Compound NameKey Features
4-Chloro-6-isopropylpyrimidin-2-amineContains an isopropyl group instead of tetrahydro group
2-Amino-4-chloro-6-methylpyrimidineLacks the tetrahydro group; simpler structure
4-Chloro-N-(tetrahydro-2H-pyran) pyrimidinamineSimilar pyrimidine structure but without amino group
6-Methylpyrimidin-2-aminesLacks chlorine substitution; different biological profile

The unique substitution pattern of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine imparts distinct chemical and biological properties compared to similar compounds.

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